3-(1-Methylpropyl)pyrrolidine
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Overview
Description
3-(1-Methylpropyl)pyrrolidine, also known as 3-sec-butylpyrrolidine, is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylpropyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine derivatives . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective synthesis of pyrrolidine rings .
Industrial Production Methods: Industrial production of pyrrolidine derivatives typically involves continuous processes with fixed-bed reactors. The reaction conditions include temperatures ranging from 165–200°C and pressures of 17–21 MPa. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-(1-Methylpropyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methylpropyl)pyrrolidine and its derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, some pyrrolidine derivatives act as enzyme inhibitors, blocking the active sites and preventing substrate binding . The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered ring with a nitrogen atom.
Pyrroline: A similar compound with one double bond in the ring.
Pyrrolizidine: Contains two fused five-membered rings with nitrogen atoms.
Uniqueness: 3-(1-Methylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group at the 3-position influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-butan-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7(2)8-4-5-9-6-8/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQACYVUCFJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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